molecular formula C13H19NO2 B1325485 2-(4-Cyclohexylbutyryl)oxazole CAS No. 898759-08-5

2-(4-Cyclohexylbutyryl)oxazole

Cat. No.: B1325485
CAS No.: 898759-08-5
M. Wt: 221.29 g/mol
InChI Key: FXJRICOQWCVCAQ-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbutyryl)oxazole is a chemical compound with the molecular formula C13H19NO2. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbutyryl)oxazole typically involves the condensation of 4-cyclohexylbutyric acid with an appropriate oxazole precursor. One common method includes the use of oxalyl chloride to activate the carboxylic acid group, followed by reaction with 2-aminooxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbutyryl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

2-(4-Cyclohexylbutyryl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbutyryl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, which can influence its interaction with biological membranes and proteins .

Properties

IUPAC Name

4-cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12(13-14-9-10-16-13)8-4-7-11-5-2-1-3-6-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRICOQWCVCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642052
Record name 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-08-5
Record name 4-Cyclohexyl-1-(2-oxazolyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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